Hydrophilicity and Drug-Likeness: LogP and Hydrogen-Bond Donor Count Differentiate the Target from 5-Methyl and Unsubstituted Analogs
The presence of a primary alcohol at position 5 in 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one adds a hydrogen-bond donor (HBD) and substantially lowers computed lipophilicity (XLogP3-AA = 0) relative to its 5-methyl analog (4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, CAS 80715-22-6) and the unsubstituted 4-(bromomethyl)-1,3-dioxol-2-one (CAS 80715-25-9) [1] [2]. The 5-methyl analog has a predicted XLogP3-AA of ~1.1 (0 HBD), while the unsubstituted analog is predicted at ~0.5 (0 HBD) [3]. An XLogP of 0 places the target compound in the optimal range for oral bioavailability (Lipinski rule: XLogP ≤5) and aqueous solubility, making it more suitable for bioconjugation and prodrug applications where hydrophilicity must be balanced with membrane permeability [4].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0; HBD count = 1 |
| Comparator Or Baseline | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one: XLogP3-AA ≈ 1.1, HBD = 0; 4-(Bromomethyl)-1,3-dioxol-2-one: XLogP3-AA ≈ 0.5, HBD = 0 |
| Quantified Difference | ΔXLogP ≈ -1.1 (vs. methyl analog); +1 HBD (unique among bromomethyl-dioxol-2-ones) |
| Conditions | Computed using XLogP3 3.0 algorithm on PubChem; HBD count by Cactvs 3.4.6.11 |
Why This Matters
A lower LogP and the presence of a hydrogen-bond donor improve aqueous solubility and enable drug-like properties (e.g., reduced non-specific binding, improved renal clearance), which are critical selection criteria in medicinal chemistry and bioconjugation.
- [1] PubChem. Computed Properties for CID 69389391: XLogP3-AA = 0; HBD = 1. NCBI (2025). View Source
- [2] PubChem. Compound Summary for CID 129664 (4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one). NCBI (2025). View Source
- [3] PubChem. Compound Summary for CID 2736356 (4-(Bromomethyl)-1,3-dioxol-2-one). NCBI (2025). View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
